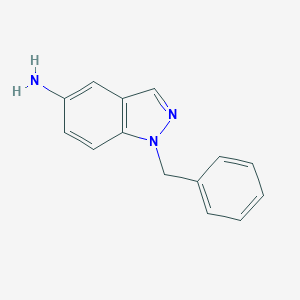

1-Benzyl-1H-indazol-5-amine

Description

Properties

IUPAC Name |

1-benzylindazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-13-6-7-14-12(8-13)9-16-17(14)10-11-4-2-1-3-5-11/h1-9H,10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUSMTPKYUILPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)N)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178558 | |

| Record name | 1H-Indazol-5-amine, 1-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23856-21-5 | |

| Record name | 1-(Phenylmethyl)-1H-indazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23856-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazol-5-amine, 1-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023856215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazol-5-amine, 1-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Indazole derivatives, the family to which this compound belongs, have been found to interact with a wide variety of biological targets. These include anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive targets.

Mode of Action

Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in g0–g1 phase of the cell cycle. Another derivative was found to have potent inhibitory activities on protein kinase B/Akt.

Biochemical Pathways

Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner.

Pharmacokinetics

The compound’s molecular weight is 22328, which is within the range generally considered favorable for oral bioavailability.

Result of Action

Some indazole derivatives have been found to possess high anti-inflammatory activity along with minimum ulcerogenic potential.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1-Benzyl-1H-indazol-5-ylamine, it is recommended to avoid dust formation and to ensure adequate ventilation. The compound should be stored in a refrigerated environment.

Biochemical Analysis

Biochemical Properties

For instance, some indazole derivatives have shown potential as sGC activators.

Cellular Effects

Indazole derivatives have been reported to have a wide range of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities.

Molecular Mechanism

Indazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound should be stored in a refrigerated environment.

Biological Activity

1-Benzyl-1H-indazol-5-amine is a compound belonging to the indazole family, characterized by its unique heterocyclic structure. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₁₃N₃, featuring a benzyl group attached to the nitrogen atom at the 1-position and an amino group at the 5-position of the indazole ring. This specific substitution pattern significantly influences its biological activity compared to other indazole derivatives.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : It has been shown to inhibit monoamine oxidase B (MAO-B) and neuronal nitric oxide synthase (nNOS), both of which are critical in neurological disorders and cancer treatment .

- Cell Cycle Arrest : Studies indicate that indazole derivatives can block cell growth in neoplastic cell lines, particularly by inducing G0–G1 phase arrest .

- Apoptosis Induction : The compound has demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins and the p53/MDM2 pathway .

Biological Activities

Research highlights several notable biological activities associated with this compound:

- Anticancer Properties : The compound has shown significant cytotoxic effects against various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. For instance, it exhibited an IC50 value of 5.15 µM against K562 cells, indicating potent anti-proliferative activity .

- Anti-inflammatory Effects : Indazole derivatives, including this compound, have been reported to inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) .

Comparative Analysis with Similar Compounds

The following table compares this compound with other structurally similar compounds regarding their biological activities:

| Compound Name | Structure Type | Notable Activity | Unique Features |

|---|---|---|---|

| This compound | Indazole derivative | Antitumor | Benzyl substitution enhances activity |

| 3-Arylindazole | Aryl-substituted indazole | Anticancer | Substituted at the 3-position |

| 2-Aminobenzimidazole | Benzimidazole | Antiparasitic | Contains a benzimidazole framework |

| N-(4-pyridinyl)indazole derivatives | Indazole derivative | Kinase inhibition | Pyridine ring substitution |

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various indazole derivatives, including this compound. A prominent study demonstrated that this compound not only inhibited cancer cell proliferation but also induced apoptosis in a dose-dependent manner in K562 cells . The findings suggest that modifications to the indazole structure could lead to enhanced anticancer efficacy.

Another study highlighted the potential for these compounds to serve as scaffolds for developing low-toxicity anticancer agents. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the indazole ring could significantly affect biological activity, emphasizing the importance of molecular design in drug development .

Scientific Research Applications

Biological Activities

1-Benzyl-1H-indazol-5-amine exhibits a range of biological activities that are being actively researched:

Antitumor Activity

Research indicates that derivatives of indazole, including this compound, have shown promising antitumor activity. In vitro studies demonstrate its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Kinase Inhibition

This compound has been identified as a potential inhibitor of various kinases, including Akt, which plays a crucial role in cancer signaling pathways. The molecular docking studies reveal that it effectively binds to the active sites of these enzymes, leading to significant inhibitory effects .

Antifungal Properties

Recent evaluations have highlighted its antifungal activity against Candida species. Compounds structurally related to this compound have demonstrated effectiveness in inhibiting growth in various Candida strains, suggesting its potential as an antifungal agent .

Case Studies and Research Findings

Several studies have focused on the applications of this compound:

Case Study 1: Anticancer Activity

In a study published in Nature Communications, researchers synthesized a series of indazole derivatives and evaluated their anticancer properties. The study found that this compound exhibited IC50 values in the nanomolar range against multiple cancer cell lines, indicating potent antitumor effects .

Case Study 2: Kinase Inhibition

A study conducted by Shokat et al. explored the structure-activity relationship of indazole derivatives as kinase inhibitors. The findings revealed that this compound selectively inhibits mutant forms of Akt with high potency while sparing wild-type forms, making it a valuable tool for studying specific kinase functions in cancer biology .

Comparison with Similar Compounds

Structural Analogs: Substituted Indazoles

The following table compares 1-Benzyl-1H-indazol-5-amine with structurally related indazole derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 23856-21-5 | C₁₄H₁₃N₃ | 223.27 | N1-Benzyl, C5-Amine |

| 3-Phenyl-1H-indazol-5-amine | 395099-05-5 | C₁₃H₁₁N₃ | 209.25 | C3-Phenyl, C5-Amine |

| 1,3-Diphenyl-1H-indazol-5-amine | 97869-45-9 | C₁₉H₁₅N₃ | 285.35 | N1-Phenyl, C3-Phenyl, C5-Amine |

| 4-Methyl-1H-indazol-5-amine | 101257-89-0 | C₈H₉N₃ | 147.18 | C4-Methyl, C5-Amine |

| 1,3-Dimethyl-1H-indazol-5-amine | 5757-85-7 | C₉H₁₁N₃ | 161.20 | N1-Methyl, C3-Methyl, C5-Amine |

Key Observations :

- Substituent Effects: The benzyl group in the target compound increases steric bulk and lipophilicity compared to smaller substituents like methyl (e.g., 4-Methyl-1H-indazol-5-amine) or phenyl (e.g., 3-Phenyl-1H-indazol-5-amine). This may influence binding affinity in receptor-ligand interactions .

- Electronic Effects :

- The amine (-NH₂) at C5 is conserved across analogs, suggesting a shared role in hydrogen bonding or catalytic interactions.

- Methyl groups (e.g., in 4-Methyl-1H-indazol-5-amine) introduce electron-donating effects, which could alter reactivity compared to electron-withdrawing or neutral substituents .

Heterocyclic Analogs: Benzimidazoles and Imidazoles

Comparisons with non-indazole heterocycles highlight core structural differences:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Features |

|---|---|---|---|---|---|

| This compound | 23856-21-5 | C₁₄H₁₃N₃ | 223.27 | Indazole | N1-Benzyl, fused pyrazole/benzene |

| 2-Phenyl-1H-benzimidazol-5-amine | 1767-25-5 | C₁₃H₁₁N₃ | 209.25 | Benzimidazole | Fused benzene/imidazole, C2-Phenyl |

| 4,5-Diphenyl-1H-imidazol-2-amine | - | C₁₅H₁₃N₃ | 235.29 | Imidazole | C4/C5-Phenyl, C2-Amine |

Key Observations :

- Core Heterocycle Differences: Indazole (two adjacent nitrogen atoms in the pyrazole ring) vs. benzimidazole (two non-adjacent nitrogen atoms in the imidazole ring). This affects electronic distribution and binding motifs .

- Biological Relevance: Benzimidazoles are well-known in medicinal chemistry (e.g., antiparasitic agents), whereas indazoles are explored for kinase inhibition and anticancer activity. The benzyl group in the target compound may confer unique selectivity .

Physicochemical Properties

- Hydrogen-Bonding Capacity : The C5-amine group common across analogs suggests comparable solubility in polar solvents.

Preparation Methods

Nitro-Indazole Intermediate Synthesis Followed by Reduction

A widely adopted route involves the preparation of 1-benzyl-5-nitro-1H-indazole, followed by catalytic hydrogenation to yield the target amine.

Synthesis of 1-Benzyl-5-nitro-1H-indazole

Liu et al. (2013) demonstrated the synthesis of nitro-substituted indazoles via tert-butyl nitrite-mediated cyclization. For 1-benzyl-5-nitro-1H-indazole:

-

Starting material : 3-Amino-1-benzyl-1H-indazole (prepared via benzylation of 3-aminoindazole).

-

Reaction conditions : Refluxing tert-butyl nitrite (2.7 equiv) in tetrahydrofuran (THF) for 1 hour.

-

Mechanism : Nitrosation of the amine group generates a diazonium intermediate, which undergoes intramolecular cyclization to form the nitroindazole.

Catalytic Hydrogenation to this compound

The nitro group is reduced to an amine using palladium on carbon (Pd/C) under hydrogen atmosphere:

Direct Cyclization of Benzyl-Functionalized Precursors

Alternative methods bypass nitro intermediates by constructing the indazole ring directly from benzylated substrates.

Palladium-Catalyzed C–H Amination

Charette et al. reported a ligand-free Pd-catalyzed intramolecular C–H amination to form 1H-indazoles. Adapting this for 1-benzyl derivatives:

Copper-Mediated Cyclization

Wang et al. utilized Cu(OAc)₂·H₂O to cyclize o-haloaryl N-sulfonylhydrazones into indazoles:

-

Substrate : 2-Bromo-N'-benzylbenzohydrazide.

-

Conditions : Cu(OAc)₂·H₂O (10 mol%), K₂CO₃, DMSO, 80°C, 6 hours.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Optimization

Nitro-Group Reduction Dynamics

Hydrogenation of nitroindazoles proceeds via a three-step pathway:

-

Nitro → Nitroso : Adsorption of nitro group on Pd surface.

-

Nitroso → Hydroxylamine : Sequential H⁺/e⁻ transfer.

Cyclization Regioselectivity

Indazole formation (1H vs. 2H isomers) depends on:

-

Substituent effects : Electron-donating groups (e.g., benzyl) favor 1H-indazole via thermodynamic control.

-

Catalyst choice : Pd catalysts promote C–H activation at less hindered positions.

Scalability and Industrial Relevance

The nitro-reduction route is preferred for large-scale synthesis due to:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-1H-indazol-5-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step protocols, starting with indazole derivatives and benzyl halides. For example, condensation reactions using coupling agents (e.g., EDC/HOBt) under inert atmospheres (N₂/Ar) can introduce the benzyl group. Reaction optimization may include solvent selection (e.g., DMF or THF), temperature control (60–100°C), and catalytic bases (e.g., K₂CO₃). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

- Methodological Answer : Analytical techniques include:

- HPLC-MS : To assess purity (>95%) and molecular ion peaks ([M+H]⁺ expected at m/z 224.1).

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for indazole), benzyl CH₂ (δ 4.5–5.0 ppm), and NH₂ (δ 5.5–6.0 ppm, exchangeable).

- X-ray crystallography : For unambiguous confirmation, use SHELXL for refinement of crystal structures (e.g., space group P2₁/c) .

Q. What are the best practices for characterizing the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Store samples at 25°C, 40°C, and 60°C for 4–12 weeks; monitor degradation via TLC or HPLC.

- Light sensitivity : Expose to UV (254 nm) and visible light; assess photodegradation products.

- Humidity control : Use desiccators with silica gel or saturated salt solutions (e.g., 75% RH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, incubation times). Strategies include:

- Dose-response curves : Test derivatives across 3–5 log concentrations to establish EC₅₀/IC₅₀ values.

- Off-target profiling : Use kinase panels or receptor-binding assays to identify polypharmacology.

- Structural analogs : Compare with 5-bromo-1-methyl-1H-indazol-3-amine (similar core, different substituents) to isolate structure-activity relationships (SAR) .

Q. What computational approaches are effective for predicting the binding modes of this compound to target proteins?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB: 4EHZ for kinase targets).

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).

- QM/MM : Refine binding energies at the B3LYP/6-31G* level for critical residues .

Q. How can researchers design experiments to evaluate the compound’s selectivity against off-target enzymes (e.g., cytochrome P450 isoforms)?

- Methodological Answer :

- In vitro assays : Use human liver microsomes with CYP3A4/CYP2D6 isoform-specific inhibitors (e.g., ketoconazole, quinidine).

- LC-MS/MS : Quantify metabolite formation (e.g., hydroxylated derivatives).

- Kinetic analysis : Calculate Kₘ and Vₘₐₓ to compare isoform affinity .

Key Research Challenges

- Synthetic Scalability : Multi-step routes often yield <50% overall efficiency; explore flow chemistry or microwave-assisted synthesis for improvement.

- Biological Data Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Structural Dynamics : Use time-resolved crystallography (e.g., XFEL) to capture conformational changes upon binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.